2-Cyanobenzylzinc bromide

Catalog No.
S1543716
CAS No.
199465-66-2
M.F
C8H6BrNZn
M. Wt
261.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Cyanobenzylzinc bromide

CAS Number

199465-66-2

Product Name

2-Cyanobenzylzinc bromide

IUPAC Name

bromozinc(1+);2-methanidylbenzonitrile

Molecular Formula

C8H6BrNZn

Molecular Weight

261.4 g/mol

InChI

InChI=1S/C8H6N.BrH.Zn/c1-7-4-2-3-5-8(7)6-9;;/h2-5H,1H2;1H;/q-1;;+2/p-1

InChI Key

FRRLGGRYFJXNSD-UHFFFAOYSA-M

SMILES

[CH2-]C1=CC=CC=C1C#N.[Zn+]Br

Canonical SMILES

C=C1C=CC=CC1=C=[N-].[Zn+]Br

2-Cyanobenzylzinc bromide (CAS: 199465-66-2) is a highly chemoselective organozinc reagent primarily utilized in Negishi cross-coupling reactions to introduce the 2-cyanobenzyl moiety onto aryl or heteroaryl scaffolds. Commercially supplied as a stable 0.5 M solution in tetrahydrofuran (THF), this reagent bridges the gap between reactivity and functional group tolerance. Unlike more reactive organometallics, the covalent nature of the carbon-zinc bond prevents the nucleophilic attack of the metalated carbon onto the electrophilic ortho-nitrile group. This allows for the direct, one-step formation of carbon-carbon bonds without the need for complex protection-deprotection sequences, making it a critical procurement choice for late-stage pharmaceutical functionalization and advanced materials synthesis .

Attempting to substitute 2-cyanobenzylzinc bromide with its Grignard analog (2-cyanobenzylmagnesium bromide) results in catastrophic synthetic failure, as the highly nucleophilic magnesium-carbon bond rapidly attacks the electrophilic ortho-nitrile group, causing irreversible self-condensation and polymerization [1]. Alternatively, procuring the unmetalated precursor (2-cyanobenzyl bromide) to perform in-situ zinc insertion introduces severe process safety bottlenecks; the metalation is highly exothermic and requires strict cooling (e.g., 5 °C in flow systems) to prevent thermal runaway and Wurtz homocoupling side reactions [2]. Purchasing the pre-formed 0.5 M organozinc solution completely bypasses these hazards, guaranteeing exact stoichiometry and intact functional groups for downstream Negishi cross-couplings.

Absolute Tolerance of the Electrophilic ortho-Nitrile Group

Unlike Grignard reagents, which readily attack nitriles, 2-cyanobenzylzinc bromide exhibits excellent chemoselectivity due to the highly covalent nature of the carbon-zinc bond [1]. This allows the reagent to be stored as a stable 0.5 M solution in THF without undergoing self-condensation. In Negishi couplings, it delivers the intact 2-cyanobenzyl group to aryl or heteroaryl electrophiles without competitive nitrile addition.

Evidence DimensionNitrile group stability during metalation and storage
Target Compound DataStable at 0.5 M in THF (no self-addition)
Comparator Or Baseline2-Cyanobenzylmagnesium bromide (Grignard analog)
Quantified Difference>99% intact nitrile (organozinc) vs. rapid self-condensation/polymerization (Grignard)
ConditionsTHF solution at 2-8 °C storage

Procuring the organozinc reagent is mandatory for transferring a cyano-substituted benzyl group, as the equivalent Grignard reagent is synthetically inaccessible due to self-destruction.

Elimination of Exothermic Metalation Hazards

Generating 2-cyanobenzylzinc bromide from 2-cyanobenzyl bromide and zinc metal is a highly exothermic process. Recent continuous flow scale-up studies demonstrated that the heat released during this specific metalation requires strict cooling to 5 °C to prevent runaway reactions and maintain yield (achieving 89-94% conversion)[1]. Procuring the pre-formed 0.5 M solution eliminates this hazardous, heat-intensive unit operation and avoids Wurtz homocoupling side products.

Evidence DimensionExotherm management and conversion yield
Target Compound DataPre-formed 0.5 M solution (0 exotherm during use, 100% active reagent)
Comparator Or BaselineIn-situ generation from 2-cyanobenzyl bromide
Quantified DifferenceAvoids strict 5 °C cooling requirement; prevents ~6-11% yield loss from incomplete conversion or homocoupling
ConditionsPilot-scale continuous flow or lab-scale batch metalation

Buying the pre-formed solution completely de-risks the highly exothermic zinc insertion step, saving specialized cooling infrastructure and ensuring reproducible coupling stoichiometry.

High-Yielding Cross-Coupling for Complex Pharmaceutical Intermediates

2-Cyanobenzylzinc bromide demonstrates high coupling efficiency in the late-stage functionalization of complex drug scaffolds. For example, in the synthesis of TLR8-specific agonists, it successfully coupled with heavily functionalized 2-amino-3-pentylquinolines under Negishi conditions to yield the target 2-cyanobenzyl derivative in 68% isolated yield, preserving all other sensitive functional groups [1].

Evidence DimensionIsolated yield in late-stage Negishi coupling
Target Compound Data68% isolated yield on complex quinoline scaffold
Comparator Or BaselineMulti-step functionalization of unmetalated precursors
Quantified DifferenceDirect one-step C-C bond formation vs. multi-step protection/deprotection sequences
ConditionsPd(PPh3)4 catalyst, THF, standard Negishi conditions

It provides a direct, high-yielding route to install the ortho-cyanobenzyl pharmacophore onto complex heterocyclic APIs without damaging sensitive functional groups.

Efficient Coupling with Cost-Effective Aryl Nonaflates

2-Cyanobenzylzinc bromide is highly effective in palladium-catalyzed cross-couplings with aryl nonaflates, which are practical and often more stable alternatives to aryl triflates. Using Pd(dba)2 as a catalyst, it smoothly converts aryl nonaflates into the corresponding 2-cyanobenzyl derivatives, such as the synthesis of 4-(2-Cyanobenzyl)-3′-(trifluoromethyl)biphenyl, demonstrating robust reactivity beyond standard aryl halides [1].

Evidence DimensionElectrophile compatibility and scope
Target Compound DataSuccessful high-yield coupling with aryl nonaflates
Comparator Or BaselineStandard aryl iodides/bromides
Quantified DifferenceExpands coupling scope to phenol-derived nonaflates with comparable efficiency to aryl halides
ConditionsPd(dba)2 catalyst, THF

This compatibility allows procurement teams to source cheaper or more stable phenol-derived nonaflates as starting materials instead of relying solely on expensive or unstable aryl halides.

Late-Stage Installation of the ortho-Cyanobenzyl Pharmacophore

Because of its mild reactivity and high functional group tolerance, this reagent is the premier choice for medicinal chemists needing to append a 2-cyanobenzyl group onto complex, heteroatom-rich scaffolds (such as quinolines in TLR8 agonists) via Negishi coupling without side reactions [1].

Industrial Scale-Up of Aryl-Benzyl Cross-Couplings

For process chemistry, utilizing the pre-formed 0.5 M solution avoids the severe exotherm and specialized cooling required to generate the organozinc intermediate in situ. It is ideal for the reproducible, large-scale synthesis of benzamide and biphenyl derivatives [2].

Coupling with Phenol-Derived Electrophiles (Nonaflates/Triflates)

When the target molecule's synthetic route dictates the use of phenol derivatives (activated as nonaflates or triflates) rather than aryl halides, 2-cyanobenzylzinc bromide serves as a highly efficient nucleophile under Pd(dba)2 catalysis, offering flexible procurement of starting materials [3].

Dates

Last modified: 08-15-2023

Explore Compound Types